N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzoylamino group, a methoxyphenyl group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of Benzoylamino Intermediate: The initial step involves the reaction of 3-amino-4-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoylamino intermediate.
Coupling with Furan Derivative: The benzoylamino intermediate is then coupled with a furan derivative, such as 2-furoyl chloride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the application of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and benzoylamino groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzoylamino)-3-methylphenyl]-2-methoxybenzamide
- 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide
Uniqueness
N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16N2O4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(3-benzamido-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-10-9-14(20-19(23)17-8-5-11-25-17)12-15(16)21-18(22)13-6-3-2-4-7-13/h2-12H,1H3,(H,20,23)(H,21,22) |
InChI Key |
QVYGVDXUOMSWEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3 |
solubility |
4.9 [ug/mL] |
Origin of Product |
United States |
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